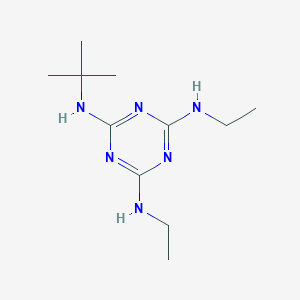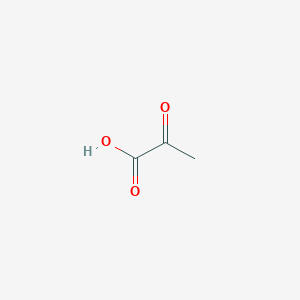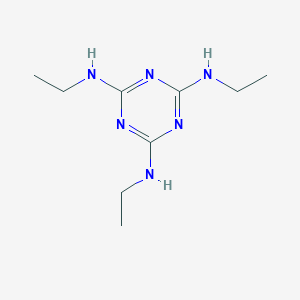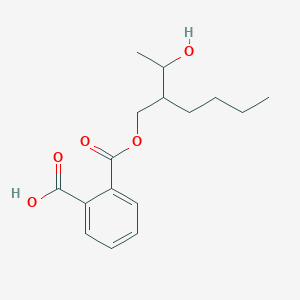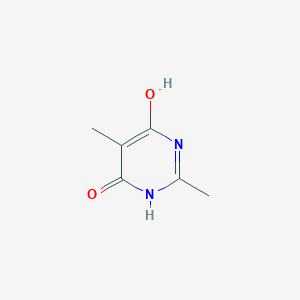
2,5-Dimethylpyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylpyrimidine-4,6-diol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.
Méthodes De Préparation
The synthesis of 2,5-Dimethylpyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Analyse Des Réactions Chimiques
2,5-Dimethylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The hydroxyl groups at the 4 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
2,5-Dimethylpyrimidine-4,6-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-Dimethylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. As a hydroxypyrimidine, it can interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrimidine-4,6-diol can be compared with other similar compounds such as:
2,5-Diaminopyrimidin-4,6-diol: This compound has amino groups instead of methyl groups at the 2 and 5 positions.
4,6-Dihydroxy-2-methylpyrimidine: This compound has a single methyl group at the 2 position and hydroxyl groups at the 4 and 6 positions.
Propriétés
IUPAC Name |
4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDSMEIYCNSPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285008 |
Source


|
| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-74-7 |
Source


|
| Record name | 1194-74-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R)-2-hexadecanoyloxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B42706.png)
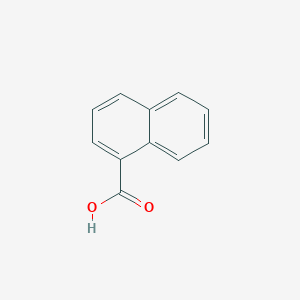
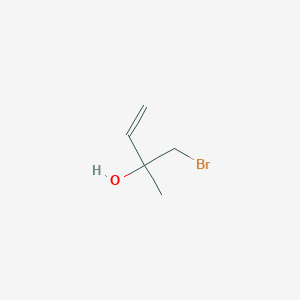
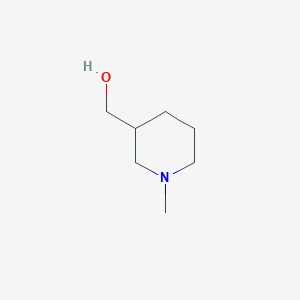
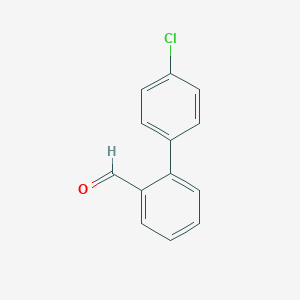
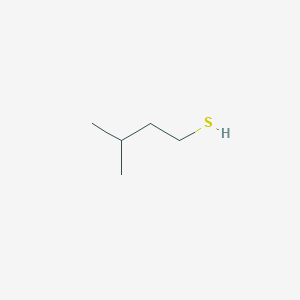
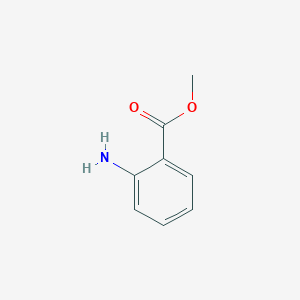

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indole](/img/structure/B42744.png)
